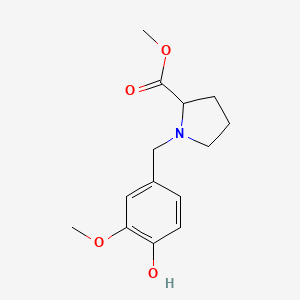![molecular formula C17H18FNO2S B6104670 2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6104670.png)
2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the morpholine family and is known for its unique chemical properties.
作用機序
The mechanism of action of 2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine is not fully understood. However, studies have suggested that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It may also interact with various receptors in the brain and modulate neurotransmitter release, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine in lab experiments include its unique chemical properties, its potential applications in the field of medicine, and its ability to selectively inhibit COX-2 and LOX enzymes. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for side effects.
将来の方向性
There are many future directions for the study of 2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine. Some of these include:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurodegenerative disorders.
2. Studies to determine its safety and efficacy in humans.
3. Development of new derivatives of this compound with improved properties.
4. Investigation of its potential use in the treatment of other diseases such as cancer and inflammatory bowel disease.
5. Studies to determine its pharmacokinetics and pharmacodynamics in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicine. Its unique chemical properties and potential anti-inflammatory, analgesic, and antitumor properties make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
合成法
The synthesis of 2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine involves the reaction between 3-fluorobenzylamine and 3-methyl-2-thiophene carboxylic acid in the presence of a suitable solvent and a coupling agent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has shown potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-12-5-8-22-16(12)17(20)19-6-7-21-15(11-19)10-13-3-2-4-14(18)9-13/h2-5,8-9,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESHILOPARWYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![3-hydroxy-1-(3-phenylpropyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6104614.png)

![6-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6104625.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6104631.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B6104632.png)
![6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6104637.png)
![2-{2-[(3-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6104642.png)
![3,5-dibromo-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6104647.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6104654.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6104662.png)
